molecular formula C15H19N5O2 B2550689 (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034201-30-2

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2550689
CAS No.: 2034201-30-2
M. Wt: 301.35
InChI Key: YMNAHVPMARSCAX-UHFFFAOYSA-N
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Description

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a multifaceted chemical compound characterized by its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves the stepwise assembly of its complex structure. A typical synthetic route may include the coupling of 3,5-dimethyl-1H-pyrazole with a pyrrolidin-1-ylmethanone derivative, followed by the introduction of the 6-methylpyridazin-3-yl moiety via an oxy linking group. Reaction conditions often require controlled temperature, pH, and the use of appropriate catalysts to ensure efficiency and high yield.

Industrial Production Methods

Industrial production methods focus on optimizing scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance productivity. Reaction conditions are precisely regulated to maintain consistency and quality across large-scale batches.

Chemical Reactions Analysis

Types of Reactions It Undergoes

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is capable of undergoing various chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Conditions typically involve specific temperatures, solvents, and pH levels to facilitate the desired reaction pathways.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce simpler alkanes or alcohol derivatives.

Scientific Research Applications

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone finds extensive use in several scientific domains:

Chemistry: Utilized as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential effects on various biological pathways and mechanisms.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Applied in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects involves intricate interactions with molecular targets. It may interact with specific enzymes or receptors, triggering a cascade of biochemical reactions. Pathways involved could include signal transduction, gene expression modulation, and cellular metabolism.

Comparison with Similar Compounds

When compared to similar compounds, (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone exhibits unique properties that distinguish it from its counterparts.

Similar Compounds

  • 3,5-dimethylpyrazole derivatives

  • Pyrrolidin-1-ylmethanone analogs

  • 6-methylpyridazin-3-yl-oxy-linked compounds

These similar compounds share structural elements but differ in their overall chemical behavior and applications, highlighting the unique nature of this compound.

Properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-9-4-5-13(19-16-9)22-12-6-7-20(8-12)15(21)14-10(2)17-18-11(14)3/h4-5,12H,6-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNAHVPMARSCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(NN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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